4-Bromo-3-methylpyridazine
CAS No.:
Cat. No.: VC20138872
Molecular Formula: C5H5BrN2
Molecular Weight: 173.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5BrN2 |
|---|---|
| Molecular Weight | 173.01 g/mol |
| IUPAC Name | 4-bromo-3-methylpyridazine |
| Standard InChI | InChI=1S/C5H5BrN2/c1-4-5(6)2-3-7-8-4/h2-3H,1H3 |
| Standard InChI Key | YCSDPOLIWCENQL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CN=N1)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Framework and Physicochemical Characteristics
4-Bromo-3-methylpyridazine has the molecular formula C₅H₅BrN₂ and a molecular weight of 173.01 g/mol . Its IUPAC name, 4-bromo-3-methylpyridazine, reflects the substitution pattern on the pyridazine ring. Key physicochemical properties include:
The compound’s structure (Fig. 1) is defined by the pyridazine core, which distinguishes it from pyridine derivatives by the presence of two adjacent nitrogen atoms. This configuration influences electronic distribution, making it more reactive toward electrophilic substitution compared to pyridine .
Synthesis and Reactivity
Synthetic Pathways
While explicit synthesis protocols for 4-bromo-3-methylpyridazine are absent in the provided sources, methodologies for analogous brominated pyridazines suggest potential routes:
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Direct Bromination: Bromination of 3-methylpyridazine using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at the bromine position, a common strategy in heterocyclic chemistry.
Notably, a patent (CN104945314A) details bromination techniques for pyridine derivatives , which could be adapted for pyridazines by modifying reaction conditions to account for the ring’s electronic differences.
Reactivity Profile
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Nucleophilic Substitution: The bromine atom at position 4 is susceptible to substitution reactions, enabling the introduction of nucleophiles (e.g., amines, alkoxides).
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Electrophilic Aromatic Substitution: The methyl group at position 3 may direct electrophiles to meta/para positions, though the electron-deficient pyridazine ring typically requires activating groups for such reactions .
Comparative Analysis with Pyridine Analogs
Comparing 4-bromo-3-methylpyridazine to its pyridine counterpart (4-bromo-3-methylpyridine) reveals key differences:
The additional nitrogen in pyridazine enhances hydrogen-bonding capacity, potentially improving target binding in drug design .
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